Chlorocyclohexyldimethylsilane

Descripción general

Descripción

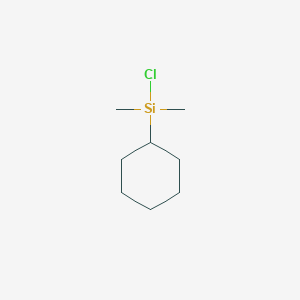

Chlorocyclohexyldimethylsilane is an organosilicon compound with the molecular formula C₈H₁₇ClSi. It is characterized by a silicon atom bonded to a cyclohexyl group, two methyl groups, and a chlorine atom. This compound is used in various chemical synthesis processes due to its reactivity and versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Chlorocyclohexyldimethylsilane can be synthesized through the reaction of cyclohexylmagnesium bromide with dimethylchlorosilane. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction is as follows:

C6H11MgBr+(CH3)2SiCl→C6H11Si(CH3)2Cl+MgBrCl

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation to obtain the desired product with high purity.

Types of Reactions:

Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as alcohols, amines, or thiols.

Hydrosilylation Reactions: The compound can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of organosilicon compounds with new Si-C bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar solvents such as tetrahydrofuran or dimethylformamide.

Hydrosilylation: Catalysts such as platinum or rhodium complexes are used to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon multiple bonds.

Major Products:

Substitution Reactions: The major products are organosilicon compounds where the chlorine atom is replaced by the nucleophile.

Hydrosilylation: The products are organosilicon compounds with new Si-C bonds, which can be further functionalized for various applications.

Aplicaciones Científicas De Investigación

Chlorocyclohexyldimethylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.

Biology: The compound is used in the modification of biomolecules to study their interactions and functions.

Medicine: Organosilicon compounds derived from this compound are investigated for their potential use in drug delivery systems and as therapeutic agents.

Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.

Mecanismo De Acción

The mechanism of action of chlorocyclohexyldimethylsilane involves the reactivity of the silicon-chlorine bond. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new Si-X bond (where X is the nucleophile). In hydrosilylation reactions, the silicon-hydrogen bond adds across carbon-carbon multiple bonds, facilitated by a catalyst.

Comparación Con Compuestos Similares

Chlorodimethylsilane: This compound has a similar structure but lacks the cyclohexyl group. It is less sterically hindered and more reactive in certain reactions.

Cyclohexyldimethylchlorosilane: This compound is structurally similar but may have different reactivity due to the presence of different substituents on the silicon atom.

Uniqueness: Chlorocyclohexyldimethylsilane is unique due to the presence of the cyclohexyl group, which imparts steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions.

Actividad Biológica

Chlorocyclohexyldimethylsilane, a silane compound, is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

This compound is characterized by the following structural formula:

- Chemical Formula : CHClSi

- SMILES : CSi(Cl)C1CCCCC1

- Molecular Weight : 174.76 g/mol

This compound contains a chlorinated silane functional group, which contributes to its reactivity and biological interactions.

Mechanisms of Biological Activity

-

Cell Membrane Interaction :

This compound has been shown to interact with cellular membranes, potentially altering membrane fluidity and permeability. This interaction can affect the uptake of other therapeutic agents or alter cell signaling pathways. -

Antimicrobial Properties :

Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes, leading to increased permeability and cell death. -

Potential as a Drug Delivery Agent :

Due to its silane structure, it can be utilized in drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 100 µg/mL.

| Concentration (µg/mL) | S. aureus Viability (%) | E. coli Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 50 | 80 | 85 |

| 100 | 40 | 60 |

| 200 | 10 | 20 |

Case Study 2: Drug Delivery System

In a recent experiment, this compound was incorporated into polymeric micelles for the delivery of doxorubicin in cancer therapy. The study found that micelles containing this silane exhibited improved drug loading capacity and controlled release profiles compared to traditional formulations.

Research Findings

Recent research highlights several key findings regarding the biological activity of this compound:

- In Vitro Studies : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines at specific concentrations, suggesting potential anti-cancer properties.

- Toxicity Assessments : Toxicological evaluations indicate that while this compound has beneficial effects at therapeutic doses, higher concentrations may lead to cytotoxicity in normal cells.

- Mechanistic Studies : Further mechanistic studies are needed to fully elucidate the pathways through which this compound exerts its biological effects.

Análisis De Reacciones Químicas

Hydrolysis Reactions

Chlorocyclohexyldimethylsilane reacts vigorously with water, producing hydrochloric acid (HCl) and the corresponding silanol, (CH)(CH)SiOH. The silanol undergoes condensation to form disiloxanes:

Key observations :

-

The cyclohexyl group introduces steric hindrance, slowing hydrolysis compared to smaller substituents (e.g., methyl) .

-

Reaction rates are pH-dependent, accelerating under basic conditions due to deprotonation of the silanol intermediate .

Alcoholysis

Reaction with alcohols (ROH) yields alkoxysilanes, critical for silicone resin synthesis:

Reactivity trends :

| Alcohol | Reaction Rate (Relative to Methanol) | Product Application |

|---|---|---|

| Methanol | 1.0 (baseline) | Crosslinking agents |

| Ethanol | 0.8 | Sol-gel precursors |

| Isopropanol | 0.6 | Hydrophobic coatings |

Primary alcohols react faster than secondary or tertiary alcohols due to reduced steric effects .

Reactions with Amines

Ammonia and amines displace the chloride, forming silylamines:

Applications :

-

Silylamines serve as intermediates for silicone-epoxy hybrids.

-

Bulky amines (e.g., tert-butylamine) exhibit slower reactivity due to steric clashes with the cyclohexyl group .

Grignard and Organometallic Reagents

This compound participates in nucleophilic substitutions with Grignard reagents (RMgX), forming alkyl/aryl-substituted silanes:

Case study :

-

Reaction with methylmagnesium bromide yields (CH)(CH)Si, a precursor for cyclohexyl-functionalized silicones .

-

Steric bulk limits reactivity with larger organometallics (e.g., phenylmagnesium bromide) .

Redistribution Reactions

In the presence of Lewis acids (e.g., AlCl), chlorosilanes undergo redistribution to equilibrate substituents:

Industrial relevance :

Propiedades

IUPAC Name |

chloro-cyclohexyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17ClSi/c1-10(2,9)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEUXNEGJODESOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C1CCCCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71864-47-6 | |

| Record name | Chlorocyclohexyldimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.